molecular formula C18H16N4O4 B11471841 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11471841
M. Wt: 352.3 g/mol
InChI Key: YFFLHONZXDFFEG-UHFFFAOYSA-N
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Description

4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with a 3,4,5-trimethoxyphenyl group attached at the 4-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with a suitable quinazoline derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloquinazoline ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as kinases and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular processes. For example, its inhibition of c-Met kinase can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system but differ in the fused ring structure and substituents.

    [1,2,4]triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but are fused with a pyridine ring instead of a quinazoline ring.

Uniqueness

The uniqueness of 4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific structure, which combines the triazole and quinazoline moieties with a trimethoxyphenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C18H16N4O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)22-17(23)12-6-4-5-7-13(12)21-10-19-20-18(21)22/h4-10H,1-3H3

InChI Key

YFFLHONZXDFFEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N4C2=NN=C4

Origin of Product

United States

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